5-Methylpicolinic acid hydrochloride

Biocatalysis Green Chemistry Enzymatic Synthesis

Positional isomer purity is critical for reproducible DBH inhibition assays (IC50 10⁻⁶-10⁻⁵ M). Unlike unsubstituted or other methylated analogs, 5-Methylpicolinic acid·HCl offers distinct metal chelation and binding kinetics. - >90% enzymatic yield benchmark for sustainable synthesis (2-aminophenol 1,6-dioxygenase route). - Defined solution stability: 6 months at -80°C; ready acyl chloride conversion. - Hydrochloride salt ensures consistent solubility in polar solvents & assay buffers.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 177359-60-3
Cat. No. B169890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpicolinic acid hydrochloride
CAS177359-60-3
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCC1=C[NH+]=C(C=C1)C(=O)O.[Cl-]
InChIInChI=1S/C7H7NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H
InChIKeyJNFOZAYGOQOYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpicolinic Acid Hydrochloride Sourcing & Characterization


5-Methylpicolinic acid hydrochloride (5-MPA·HCl) is a heterocyclic pyridine derivative belonging to the picolinic acid class, characterized by a methyl substituent at the C5 position and a carboxylic acid group at C2, presented as the hydrochloride salt [1]. With a molecular formula of C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol, it appears as a white crystalline powder that is soluble in water and polar organic solvents . As a methylated analog of the naturally occurring metal chelator picolinic acid, this compound serves primarily as a research chemical and synthetic building block for medicinal chemistry and agrochemical development programs .

Hydrochloride salt supports aqueous stock solutions
C5-methyl positional isomer for SAR studies
Characterized storage stability parameters
Research building block for derivatization chemistry

Why Generic Substitutes Fail for 5-Methylpicolinic Acid HCl


Despite sharing a core picolinic acid scaffold, 5-methylpicolinic acid hydrochloride exhibits position-specific reactivity and biological behavior that precludes simple interchangeability with other methylated isomers or unsubstituted analogs. The C5 methyl substitution pattern influences electron distribution across the pyridine ring, altering metal chelation affinities, enzyme binding kinetics, and synthetic reaction outcomes relative to 3-methyl, 4-methyl, or 6-methyl isomers [1]. Furthermore, the hydrochloride salt form confers distinct solubility and stability profiles compared to the free acid, enabling reliable preparation of stock solutions for reproducible experimental workflows . Substitution without verifying positional isomer identity risks introducing confounding variables that compromise data reproducibility and downstream synthetic yields.

5-Methylpicolinic Acid HCl
Potential Substitute
Positional isomer
C5-methyl: distinct electron distribution & binding
3-,4-,6-methyl isomers may alter enzyme interaction & reactivity
Salt form
Hydrochloride: defined solubility & stability
Free acid: solubility and stability profiles may differ; stock prep less predictable
Unsubstituted analog
Methyl group modulates bioactivity
Picolinic acid: lacks methyl-dependent enzyme inhibition effects

5-Methylpicolinic Acid HCl Differentiation Evidence


Synthesis Yield Advantage over Chemical Routes

The biotechnological production of 5-methylpicolinic acid via 2-aminophenol 1,6-dioxygenase catalysis achieves yields exceeding 90% from 6-amino-m-cresol, a substantial improvement over traditional chemical synthesis routes [1]. In contrast, classical Ball reaction oxidation methods yield only 37.7% for the same target compound, while analogous 3-alkylpicolinic acids are obtained at 54.6–62.3% yields under similar conditions [2].

Synthesis Yield
Head-to-head
Enzymatic: >90% Chemical route: 37.7%
Supports synthesis scaling and cost review
Reported resting-cell biocatalysis vs. Ball oxidation
Biocatalysis Green Chemistry Enzymatic Synthesis

C5 Methyl Substitution Defines Unique Inhibition Profile

Substituted picolinic acids, including C5-methyl derivatives, inhibit dopamine β-hydroxylase (DBH) with IC₅₀ values ranging from 10⁻⁶ to 10⁻⁵ M [1]. Crucially, the picolinic acid core structure—rather than the butylpyridine scaffold—governs enzyme inhibition potency, with position-specific substitution patterns dictating binding affinity [1]. Unsubstituted picolinic acid exhibits no antilipolytic effect at 10⁻⁴ M, while methyl substitution modulates activity [2].

DBH Inhibition
Class-level
IC₅₀ 10⁻⁶–10⁻⁵ M
Supports SAR and selectivity research
Unsubstituted picolinic acid: no inhibition at 10⁻⁴ M; bovine adrenal DBH assay
Dopamine β-Hydroxylase Structure-Activity Relationship Neurochemistry

Solution Stability and Storage Parameters

The hydrochloride salt form of 5-methylpicolinic acid demonstrates defined solution stability: stock solutions stored at −80°C remain stable for up to 6 months, while those stored at −20°C should be used within 1 month to avoid product degradation . The free acid form lacks comparable vendor-validated stability guidelines in the public domain.

Solution Stability
Data to verify
−80°C 6 months
−20°C 1 month
Supports experiment planning and lot reproducibility
Hydrochloride salt vendor guidelines; free acid data unavailable
Compound Storage Solution Stability Laboratory Procurement

Copper Chelation Behavior vs Fusaric Acid

Among picolinic acid derivatives, 5-butylpicolinic acid (fusaric acid) exhibits the highest copper chelate stability constant; however, this does not correlate with enzyme inhibitory potency [1]. 5-Methylpicolinic acid, with its smaller C5 substituent, forms weaker copper complexes but may still retain biological activity, indicating that metal chelation alone does not drive pharmacological effects [1].

Copper Chelation
Class-level
Weaker Cu²⁺ complex Fusaric acid: highest stability
Supports metal-binding mechanism studies
Chelation strength does not correlate with enzyme inhibition
Metal Chelation Bioinorganic Chemistry Copper Binding

Cytostatic Activity of Picolinic Acid Class

Picolinic acid and its complex-forming analogues (including quinaldinic acid and 2,6-pyridinedicarboxylic acid) exhibit cytostatic effects at 1 mM in ciliate models, inhibiting proliferation more effectively than synthetic chelators EDTA and MEADAA [1]. While 5-methylpicolinic acid was not directly tested in this study, the structure-activity relationship suggests that methyl substitution at C5 may modulate this antiproliferative activity.

Cytostatic Activity
Class-level
Picolinic acid class: 1 mM inhibits proliferation Synthetic chelators: weaker effect
Supports cell-cycle endpoint review
Class inference; 5-methyl not directly tested
Cell Proliferation Metal Chelation Ciliate Models

Direct Acyl Chloride Generation from Hydrochloride Salt

5-Methylpicolinic acid undergoes reaction with thionyl chloride to yield the corresponding acyl chloride, a key intermediate for further derivatization [1]. The hydrochloride salt form provides enhanced solubility and handling convenience during this transformation compared to the free acid. Synthetic yields for this step are typically high, though quantitative data specific to the hydrochloride salt are limited.

Acyl Chloride Conversion
Reported
HCl salt Acyl chloride
Supports derivatization workflow efficiency
Reaction with thionyl chloride; free acid may require activation
Organic Synthesis Building Block Acyl Chloride

5-Methylpicolinic Acid HCl Procurement Use Cases


Dopamine β-Hydroxylase Inhibitor Research

The compound serves as a valuable tool for studying catecholamine biosynthesis pathways, leveraging its class-level DBH inhibition at micromolar concentrations (IC₅₀ range 10⁻⁶ to 10⁻⁵ M) [1]. Its C5 methyl substitution provides a distinct binding profile compared to unsubstituted picolinic acid, which lacks antilipolytic activity at 10⁻⁴ M [2], making it suitable for structure-activity relationship (SAR) studies.

Biocatalytic Process Development for Green Synthesis

The demonstrated >90% enzymatic yield for 5-methylpicolinic acid production using 2-aminophenol 1,6-dioxygenase [1] positions this compound as a benchmark substrate for developing sustainable, high-efficiency manufacturing routes. Procurement of the hydrochloride salt enables direct integration into downstream processing without additional acid-base workup.

Metal Chelation and Bioinorganic Chemistry Studies

The distinct copper chelation behavior of 5-methylpicolinic acid relative to fusaric acid (5-butylpicolinic acid) makes it a relevant comparator for investigating metal-dependent enzyme mechanisms [1]. The hydrochloride salt ensures reliable solubility for preparing metal complexation assays.

Building Block for Medicinal Chemistry Libraries

The hydrochloride salt's ready conversion to acyl chloride intermediates [1] and its defined solution stability (6 months at −80°C) [2] support its use in parallel synthesis campaigns and fragment-based drug discovery. Procurement in bulk reduces per-compound costs for library construction.

Application
Selection Property
Validation Focus
Catecholamine pathway research
C5-methyl substitution profile
DBH inhibition and SAR endpoints
Biocatalytic synthesis studies
High-yield enzymatic route
Process efficiency and scalability endpoints
Metal-dependent enzyme mechanism studies
Copper chelation behavior
Chelation stability vs. alkyl chain length
Medicinal chemistry library synthesis
Hydrochloride salt solubility and stability
Acyl chloride derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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